molecular formula C16H23NO3 B8374766 tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate

tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B8374766
M. Wt: 277.36 g/mol
InChI Key: GXUAKKRJSGHBCW-UHFFFAOYSA-N
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Description

tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a hydroxy(phenyl)methyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure imparts unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives.

    Introduction of the Hydroxy(phenyl)methyl Group: This step involves the addition of a hydroxy(phenyl)methyl group to the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents.

    Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected with a Boc group to prevent unwanted reactions during subsequent steps. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can undergo reduction reactions to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitro compounds

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of deoxygenated derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy(phenyl)methyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins. The Boc group provides steric protection, allowing selective reactions at other functional sites.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-pyrrolidine: Lacks the hydroxy(phenyl)methyl group, making it less reactive in certain chemical transformations.

    2-(hydroxy(phenyl)methyl)pyrrolidine: Lacks the Boc protecting group, leading to different reactivity and stability profiles.

Uniqueness

tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate is unique due to the presence of both the hydroxy(phenyl)methyl group and the Boc protecting group. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 2-[hydroxy(phenyl)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14,18H,7,10-11H2,1-3H3

InChI Key

GXUAKKRJSGHBCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

N-Boc-pyrrolidine (5.0 g) was dissolved in diethyl ether (60 mL) and the solution was cooled to −78° C. N,N,N′,N″-Tetramethylethylenediamine (TMEDA) (4.4 mL) was added to the mixture followed by sec-butyl lithium (27.0 mL, 1.3 M in cyclohexane) maintaining the temperature below −60° C. After 2 h, benzaldehyde (3.6 mL) was added and the mixture was stirred at −70° C. for an additional 30 min. The reaction mixture was allowed to warm to room temperature and was then quenched with water and poured into EtOAc (200 mL). The separated organic layer was washed with saturated aq. ammonium chloride (3×50 mL) followed by brine (50 mL), dried (MgSO4), and concentrated. The crude product was purified by column chromatography (heptane/EtOAc, 8/1; 6/1) to afford 6.3 g of N-Boc-2-(hydroxy(phenyl)methyl)-pyrrolidine as a mixture of diastereomers. The resulting N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine (5.6 g) was dissolved in dichloromethane (500 mL) and trifluoroacetic acid (60 mL) was added. The mixture was concentrated, dissolved in dichloromethane (200 mL), and washed with saturated aq. sodium bicarbonate (3×100 mL). The aqueous layers were extracted with dichloromethane (4×50 mL) and the combined organic layers were concentrated. The crude product was distilled in a Kugelrohr apparatus (150-175° C., 0.2 Torr) to afford 2.47 g of the title compound as a mixture of diastereomers. Physical characteristics. MS (ESI+) m/z 178 (M+H)+.
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5 g
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reactant
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60 mL
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N,N,N′,N″-Tetramethylethylenediamine
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4.4 mL
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27 mL
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reactant
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3.6 mL
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reactant
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Synthesis routes and methods IV

Procedure details

N-Boc-pyrrolidine (5.0 g) is dissolved in diethyl ether (60 mL) and the solution is cooled to −78° C. N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (4.4 mL) is added to the mixture followed by sec-butyl lithium (27.0 mL, 1.3 M in cyclohexane) maintaining the temperature below 60° C. After 2 h, benzaldehyde (3.6 mL) is added and the mixture is stirred at −70° C. for an additional 30 mL The reaction mixture is allowed to warm to room temperature and is then quenched with water and poured into EtOAc (200 mL). The separated organic layer is washed with saturated aq. ammonium chloride (3×50 mL) followed by brine (50 mL), dried (MgSO4), and concentrated. The crude product is purified by column chromatography (heptane/EtOAc, 8/1; 6/1) to afford 6.3 g of N-Boc-2-(hydroxy(phenyl)methyl)-pyrrolidine as a mixture of diasteromers. The resulting N-Boc-2-(hydroxy(phenyl)-methyl)pyrrolidine (5.6 g) is dissolved in dichloromethane (500 mL) and trifluoroacetic acid (60 mL) is added. The mixture is concentrated, dissolved in dichloromethane (200 mL), and washed with saturated aq. sodium bicarbonate (3×100 DL). The aqueous layers are extracted with dichloromethane (4×50 mL) and the combined organic layers are concentrated. The crude product is distilled in a Kugelrohr apparatus (150-175° C., 0.2 Torr) to afford 2.47 g of the title compound as a mixture of diasteromers. Physical characteristics. MS (ESI+) m/z 178 (M+H)+.
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5 g
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reactant
Reaction Step One
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60 mL
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4.4 mL
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27 mL
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3.6 mL
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reaction mixture
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30 mL
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